molecular formula C22H18FN3O4S B2957761 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-83-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2957761
CAS No.: 942004-83-3
M. Wt: 439.46
InChI Key: YAHGMWGYLKHTLX-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a benzodioxole, a fluorobenzamido group, and a cyclopentathiazole carboxamide group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in condensation reactions, while the benzodioxole group might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and fluorobenzamido groups could impact its solubility and stability .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds with complex structures often involves multiple steps, including coupling reactions and the use of specific catalysts to achieve desired functionalities. For example, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives involves coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids, demonstrating the versatility of such synthetic approaches in producing compounds with potential biological activities (Kelly et al., 2007).

Biological Activity and Antimicrobial Applications

Compounds with benzothiazole cores are investigated for their antibacterial and antifungal properties. For instance, analogs designed around the benzothiazole nucleus have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of such compounds in addressing antimicrobial resistance (Palkar et al., 2017). Similarly, fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown to exhibit significant antimicrobial activity, underscoring the importance of the fluorine atom in enhancing biological effects (Desai et al., 2013).

Anticancer Research

The modification of benzothiazole derivatives has also been explored for anticancer applications. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and found to be potently cytotoxic in vitro against human breast cancer cell lines, showcasing the potential of such compounds in cancer therapy (Hutchinson et al., 2001).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on the functional groups present, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c23-14-4-2-13(3-5-14)20(27)26-22-25-19-15(6-8-18(19)31-22)21(28)24-10-12-1-7-16-17(9-12)30-11-29-16/h1-5,7,9,15H,6,8,10-11H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHGMWGYLKHTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC4=C(C=C3)OCO4)N=C(S2)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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